Tert-butyl 4-(3-(piperazin-1-YL)propyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the tert-butyl group and the piperazine ring enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H32N4O2 |
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Molecular Weight |
312.45 g/mol |
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-13-11-19(12-14-20)8-4-7-18-9-5-17-6-10-18/h17H,4-14H2,1-3H3 |
InChI Key |
UDUYHPGYAVUZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2CCNCC2 |
Origin of Product |
United States |
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